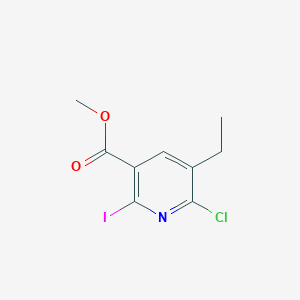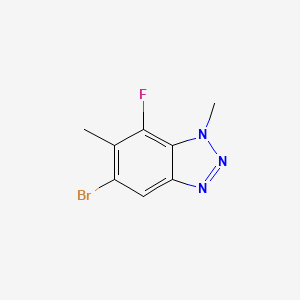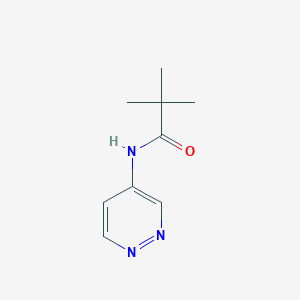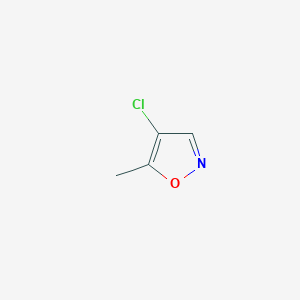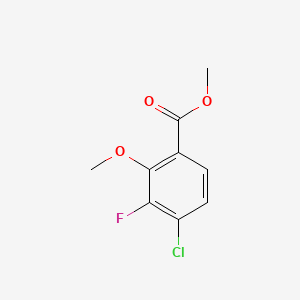
6-Tert-butyl-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of functional groups such as tert-butyl, chloro, and nitro in this compound imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the nitration of 6-(tert-butyl)-2-chloroquinoline followed by hydrogenation to introduce the tetrahydroquinoline moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and hydrogen gas with a palladium catalyst for hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 6-(tert-Butyl)-2-amino-3-nitro-5,6,7,8-tetrahydroquinoline.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted quinoline derivatives with different functional groups replacing the chloro group.
科学研究应用
6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
6-(tert-Butyl)-2-chloroquinoline: Lacks the nitro and tetrahydro moieties, resulting in different chemical properties and reactivity.
2-Chloro-3-nitroquinoline: Lacks the tert-butyl and tetrahydro moieties, affecting its stability and biological activity.
6-(tert-Butyl)-3-nitroquinoline: Lacks the chloro and tetrahydro moieties, leading to variations in its chemical behavior.
Uniqueness
6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability. The chloro and nitro groups contribute to its reactivity, making it a versatile compound for various applications.
属性
分子式 |
C13H17ClN2O2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC 名称 |
6-tert-butyl-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)9-4-5-10-8(6-9)7-11(16(17)18)12(14)15-10/h7,9H,4-6H2,1-3H3 |
InChI 键 |
GOPXDRRVMFXKQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC2=NC(=C(C=C2C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


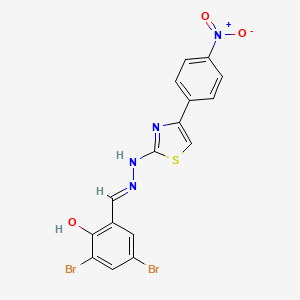
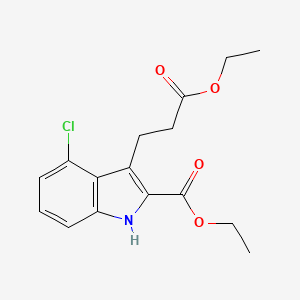
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)

